

# (R)-(-)-3-Quinuclidinol Hydrochloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *3-Quinuclidinol hydrochloride*

Cat. No.: *B1302385*

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CAS Number: 42437-96-7

This technical guide provides an in-depth overview of (R)-(-)-3-Quinuclidinol hydrochloride, a key chiral building block in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, pharmacological profile, and relevant experimental methodologies.

## Core Properties and Data

(R)-(-)-3-Quinuclidinol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. Its rigid bicyclic structure and specific stereochemistry are crucial for its biological activity and its utility as a precursor in the synthesis of potent muscarinic acetylcholine receptor antagonists.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO · HCl	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	163.65 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white or beige crystalline powder	
Melting Point	344-350 °C (literature)	<a href="#">[1]</a> <a href="#">[3]</a>
Optical Activity	[\alpha]D <sub>20</sub> -35°, c = 1 in H <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in water.	
InChI Key	OYEJRVVBERZWPD-FJXQXJEOSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES String	Cl.O[C@H]1CN2CC[C@H]1C C2	<a href="#">[1]</a> <a href="#">[3]</a>

## Pharmacological Profile: A Muscarinic Receptor Antagonist Scaffold

(R)-(-)-3-Quinuclidinol itself exhibits modest affinity for muscarinic acetylcholine receptors (mAChRs). However, it serves as a critical structural scaffold for the development of high-affinity mAChR antagonists.[\[2\]](#) Esterification of the hydroxyl group of (R)-(-)-3-Quinuclidinol leads to some of the most potent and widely studied muscarinic antagonists, such as (R)-Quinuclidinyl benzilate (QNB).[\[2\]](#)

These derivatives act as competitive antagonists at the orthosteric binding site of all five muscarinic receptor subtypes (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine.[\[2\]](#) This antagonism has significant implications for various physiological processes and therapeutic applications.

## Modulation of Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. Antagonists derived from the (R)-(-)-3-Quinuclidinol scaffold effectively block these pathways.

- M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). (R)-(-)-3-Quinuclidinol-based antagonists inhibit this entire cascade.[\[2\]](#)
- M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. (R)-(-)-3-Quinuclidinol derivatives block this inhibitory effect.[\[2\]](#)

## Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and pharmacological evaluation of (R)-(-)-3-Quinuclidinol and its derivatives.

### Synthesis of (R)-(-)-3-Quinuclidinol

A common method for the synthesis of enantiomerically pure (R)-3-Quinuclidinol involves the asymmetric reduction of 3-quinuclidinone. This can be achieved using various methods, including enzymatic reduction.

Example: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a generalized method based on literature reports.

- Enzyme and Cell Preparation:
  - Express a suitable reductase enzyme (e.g., from *Burkholderia* species) in a host organism like *E. coli*.
  - Culture the cells in an appropriate medium (e.g., Terrific Broth) and induce protein expression.
  - Harvest the cells by centrifugation. The cell pellet can be used directly or after permeabilization.
- Enzymatic Reaction:

- In a reaction vessel, combine the cell suspension (or purified enzyme), 3-quinuclidinone hydrochloride, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
- Maintain the reaction at an optimal temperature (typically 30-50°C) and pH.
- Monitor the reaction progress by periodically analyzing samples for the formation of (R)-3-Quinuclidinol using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

- Product Isolation:
  - Once the reaction is complete, stop the reaction by adjusting the pH to >10 with a base (e.g., NaOH).
  - Remove the cells and any precipitated proteins by centrifugation.
  - Extract the (R)-3-Quinuclidinol from the aqueous supernatant using an organic solvent such as chloroform or ethyl acetate.
  - Purify the product further if necessary through crystallization or chromatography.

## Pharmacological Evaluation

### 1. Competition Radioligand Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of a compound for different muscarinic receptor subtypes.

- Membrane Preparation: Prepare membranes from cells stably expressing a single human muscarinic receptor subtype (M1-M5).
- Assay:
  - Incubate the cell membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g.,  $[^3H]$ -NMS) and varying concentrations of the test compound.
  - After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

- Measure the amount of bound radioactivity using liquid scintillation counting.
- Data Analysis: Determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the  $K_i$  value using the Cheng-Prusoff equation.

## 2. Phosphoinositide (PI) Turnover Assay (for M1, M3, M5 Receptors)

This functional assay measures the agonist-stimulated production of inositol phosphates, a downstream effect of Gq/11 activation.

- Cell Culture and Labeling: Culture cells expressing the receptor of interest and label them with  $[^3H]$ -myo-inositol.
- Assay:
  - Pre-incubate the cells with the antagonist (test compound) for a specific period.
  - Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase).
  - Stop the reaction and extract the inositol phosphates.
- Quantification: Separate and quantify the  $[^3H]$ -inositol phosphates using ion-exchange chromatography and liquid scintillation counting. The ability of the antagonist to inhibit the agonist-induced PI turnover is a measure of its functional antagonism.

## 3. Adenylyl Cyclase (AC) Inhibition Assay (for M2, M4 Receptors)

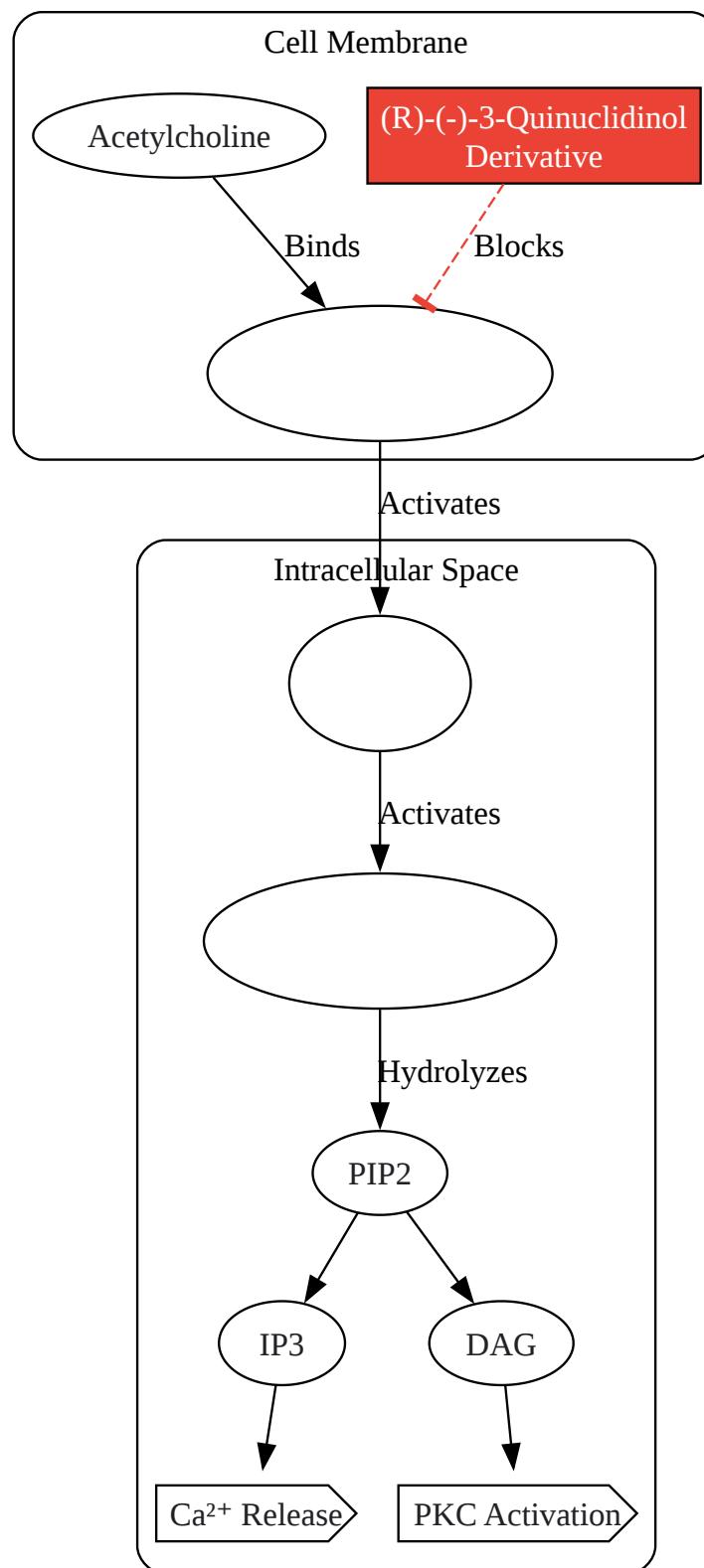
This assay measures the ability of a compound to antagonize the agonist-mediated inhibition of adenylyl cyclase.

- Membrane Preparation: Prepare membranes from cells expressing the M2 or M4 receptor.
- Assay:
  - Incubate the membranes with the antagonist, a muscarinic agonist, forskolin (to stimulate adenylyl cyclase), and ATP.

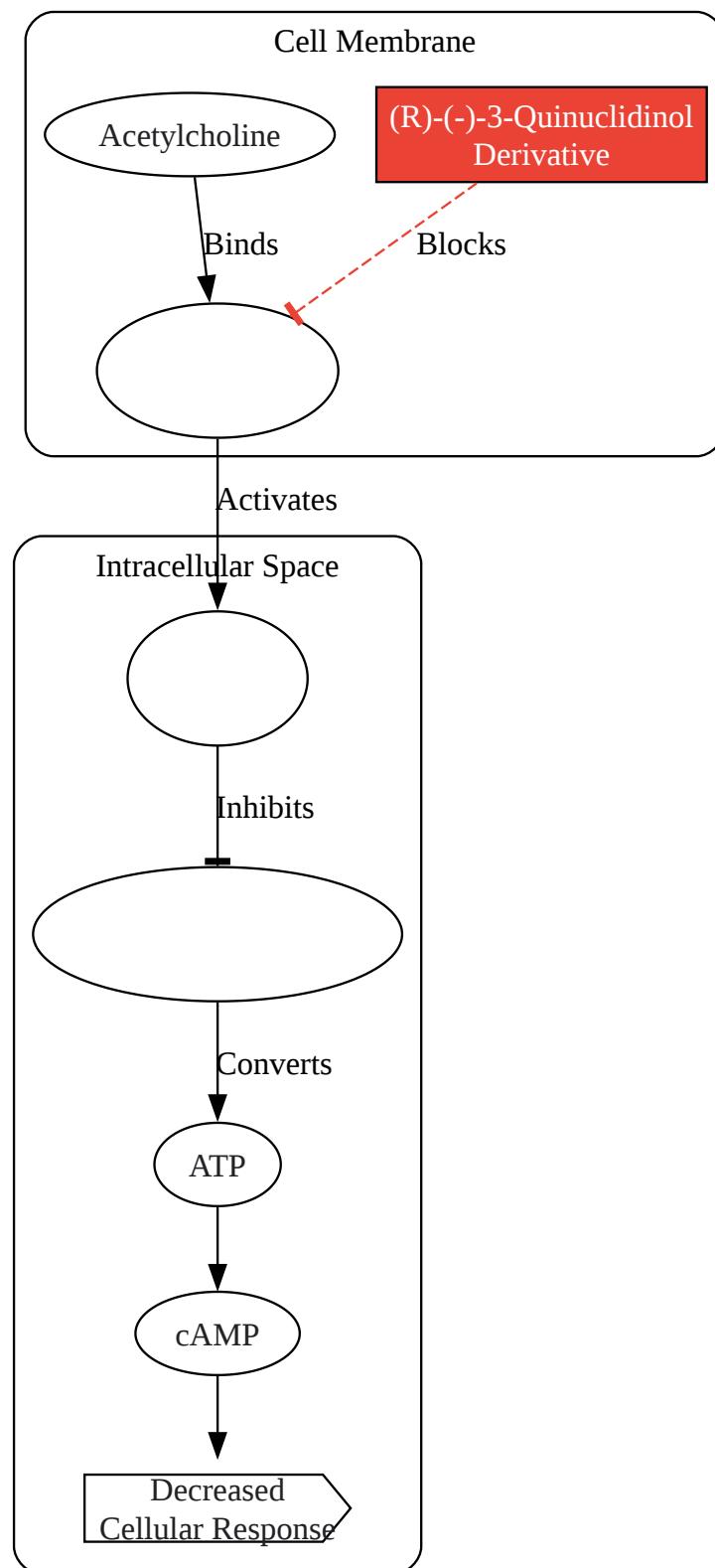
- The reaction produces cAMP.
- Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA). The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

## Visualizations

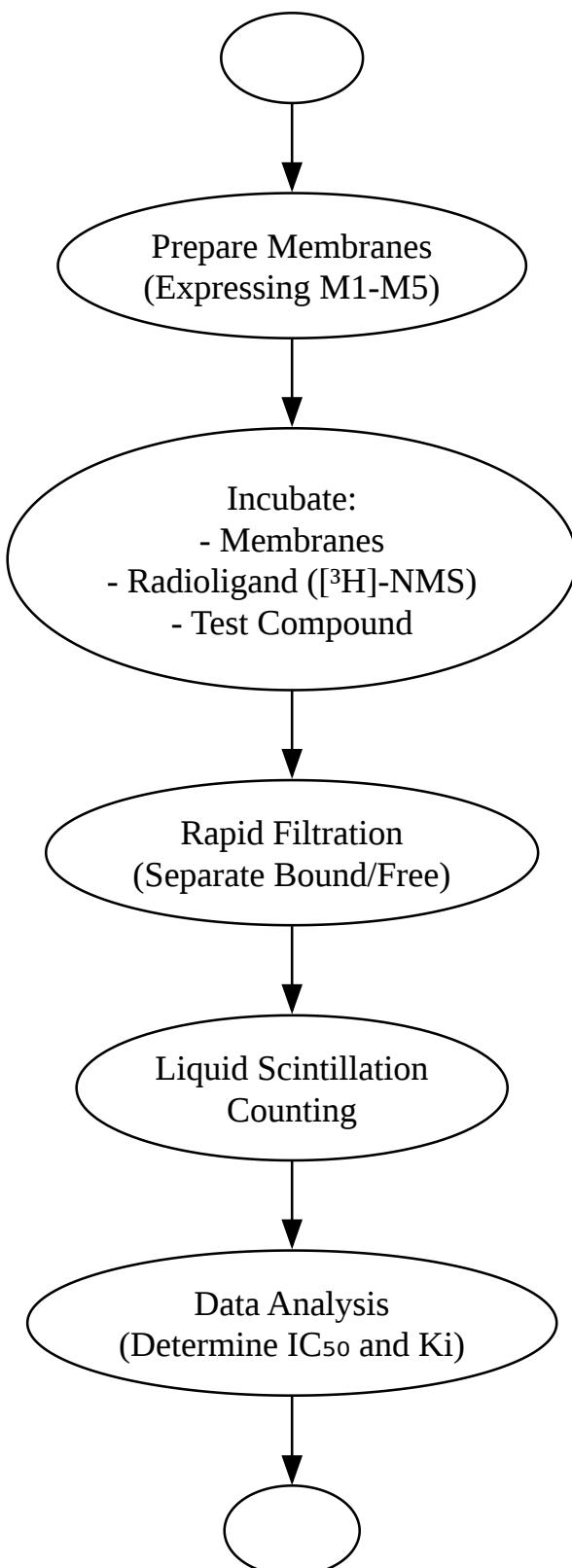
### Signaling Pathways



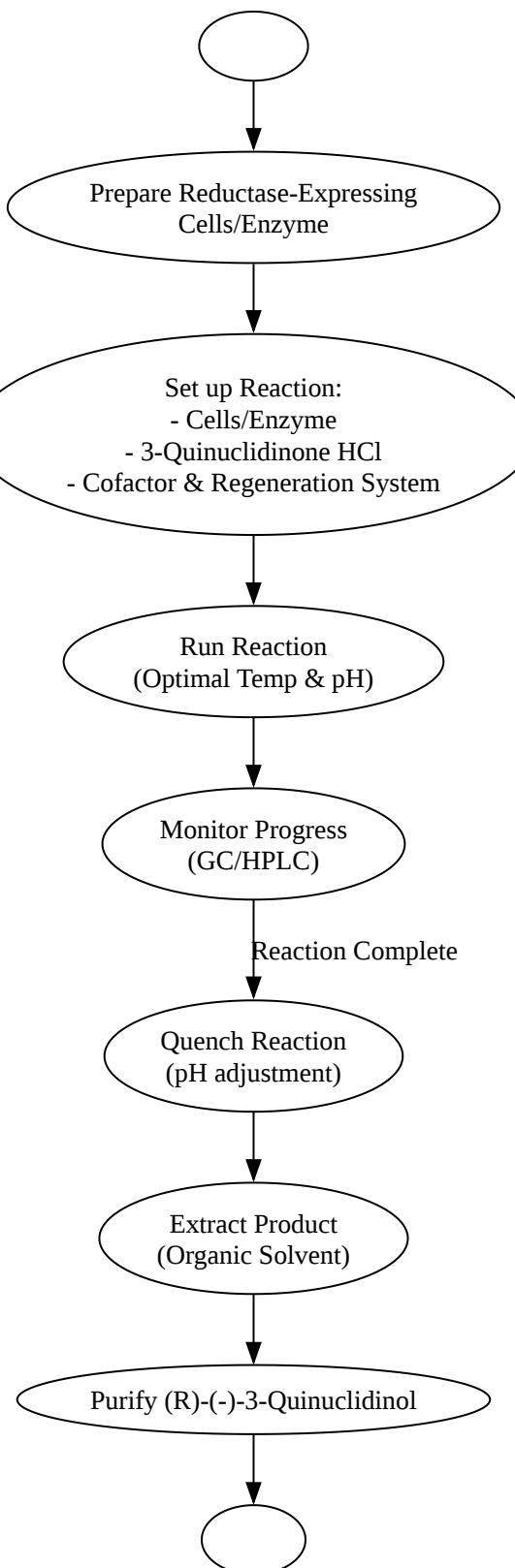
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## Experimental Workflows



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## References

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